molecular formula C16H15F3N2O3 B10993663 (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone

(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B10993663
M. Wt: 340.30 g/mol
InChI Key: DISAMAFITCRGDZ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(piperidin-1-yl)methanone: 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid , is a heterocyclic compound with the following chemical formula:

C11H6F3NO4\text{C}_{11}\text{H}_6\text{F}_3\text{NO}_4C11​H6​F3​NO4​

. It has a molecular weight of 273.16 g/mol.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of functional groups onto the quinoline ring. While specific methods may vary, a common approach includes the following steps:

    Quinoline Synthesis: Start with a quinoline precursor, which can be synthesized via various methods (e.g., Friedländer synthesis, Skraup synthesis).

    Hydroxylation: Introduce the hydroxyl group at position 4 of the quinoline ring.

    Trifluoromethoxylation: Replace one hydrogen atom with a trifluoromethoxy group (–OCF₃) at position 6.

    Piperidine Derivatization: React the resulting compound with piperidine to form the desired product.

Industrial Production:: Industrial-scale production methods may involve efficient and cost-effective processes, but detailed information on large-scale synthesis is proprietary and not widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxyl group can undergo oxidation reactions.

    Substitution: The trifluoromethoxy group is susceptible to nucleophilic substitution.

    Reduction: Reduction of the quinoline ring may occur under specific conditions.

Common Reagents and Conditions::

    Hydroxyl Group Introduction: Hydroxylating agents (e.g., NaOH, H₂O₂).

    Trifluoromethoxylation: Reagents like trifluoromethoxy iodide (CF₃OI).

    Piperidine Derivatization: Piperidine in suitable solvent (e.g., DMF, DMSO).

Major Products:: The primary product is the titled compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmacological properties (e.g., antiviral, anti-inflammatory).

    Chemistry: Used as a building block for more complex molecules.

    Industry: May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related quinoline derivatives. Its uniqueness lies in the combination of the hydroxyl, trifluoromethoxy, and piperidine moieties.

Remember that this information is based on available literature, and further research may provide additional insights

Properties

Molecular Formula

C16H15F3N2O3

Molecular Weight

340.30 g/mol

IUPAC Name

3-(piperidine-1-carbonyl)-6-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)24-10-4-5-13-11(8-10)14(22)12(9-20-13)15(23)21-6-2-1-3-7-21/h4-5,8-9H,1-3,6-7H2,(H,20,22)

InChI Key

DISAMAFITCRGDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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